2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile
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Overview
Description
2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile is a complex organic compound characterized by its unique thienopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl acetonitrile group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]ethanol
- **2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]propionitrile
Uniqueness
Compared to similar compounds, 2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile stands out due to its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-[(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS2/c15-6-7-19-14-10(9-4-2-1-3-5-9)11-12(20-14)13(18)17-8-16-11/h1-5,8H,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYPUZYCLLSJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CNC3=O)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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